Ethyl 3-amino-5-bromo-4-(methylamino)benzoate
Overview
Description
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate, also known as E3ABM, is an organic compound composed of an ethyl group attached to an aminobenzoate moiety. It is an important building block for organic synthesis and has a wide range of applications in the scientific field. It is used in the synthesis of many compounds, such as pharmaceuticals, pesticides, and polymers. E3ABM is also used in the synthesis of polymers and as a catalyst for organic reactions.
Mechanism Of Action
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is an organic compound composed of an ethyl group attached to an aminobenzoate moiety. The reaction of Ethyl 3-amino-5-bromo-4-(methylamino)benzoate with 3-amino-5-bromo-4-(methylamino)benzoic acid proceeds in two steps. First, the ethyl bromide is reacted with the 3-amino-5-bromo-4-(methylamino)benzoic acid to form a dibromo-ethyl ester, and then the ester is hydrolyzed to form the desired product.
Biochemical And Physiological Effects
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate has been studied for its biochemical and physiological effects. Studies have shown that Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, Ethyl 3-amino-5-bromo-4-(methylamino)benzoate has been shown to have anti-inflammatory and anti-viral properties.
Advantages And Limitations For Lab Experiments
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is a useful reagent for organic synthesis and has a wide range of applications in the scientific field. The advantages of using Ethyl 3-amino-5-bromo-4-(methylamino)benzoate in laboratory experiments include its low cost, availability, and ease of use. Additionally, it is non-toxic and does not require special handling. The major limitation of using Ethyl 3-amino-5-bromo-4-(methylamino)benzoate in laboratory experiments is its low reactivity.
Future Directions
The use of Ethyl 3-amino-5-bromo-4-(methylamino)benzoate in organic synthesis and scientific research is an area of ongoing study. Future research could focus on developing new methods for synthesizing Ethyl 3-amino-5-bromo-4-(methylamino)benzoate and exploring its potential applications in drug discovery, polymer synthesis, and other areas. Additionally, research could be conducted to further investigate the biochemical and physiological effects of Ethyl 3-amino-5-bromo-4-(methylamino)benzoate and to develop new methods to optimize its reactivity. Finally, research could be conducted to explore the potential of using Ethyl 3-amino-5-bromo-4-(methylamino)benzoate as a catalyst for other organic reactions.
Scientific Research Applications
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, pesticides, and polymers. It is also used as a catalyst for organic reactions. Additionally, Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is used in the synthesis of polymers and as a reagent for the synthesis of a variety of organic compounds.
properties
IUPAC Name |
ethyl 3-amino-5-bromo-4-(methylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-15-10(14)6-4-7(11)9(13-2)8(12)5-6/h4-5,13H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKTELJVVIKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190058 | |
Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-bromo-4-(methylamino)benzoate | |
CAS RN |
1423037-45-9 | |
Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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